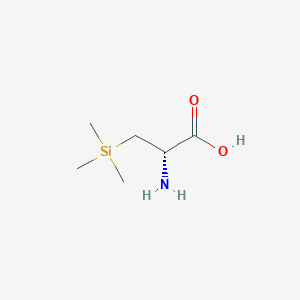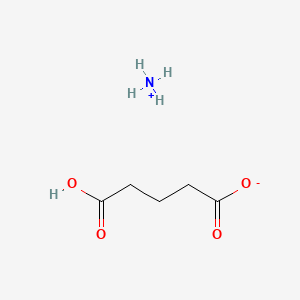
Ammonium hydrogen glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hydrogen glutarate is a chemical compound that consists of ammonium and hydrogen glutarate ions. It is a derivative of glutaric acid, which is a five-carbon dicarboxylic acid. This compound is known for its role in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium hydrogen glutarate can be synthesized through the neutralization of glutaric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the glutaric acid being dissolved in water and then slowly adding ammonium hydroxide until the desired pH is reached. The solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and crystallization techniques helps in the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid and other by-products.
Reduction: Under specific conditions, it can be reduced to form different derivatives.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products
The major products formed from these reactions include glutaric acid, its derivatives, and various substituted glutarates.
Wissenschaftliche Forschungsanwendungen
Ammonium hydrogen glutarate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies, particularly in the tricarboxylic acid (TCA) cycle.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium hydrogen glutarate involves its participation in biochemical pathways. It acts as an intermediate in the TCA cycle, where it is converted to other metabolites. The compound interacts with enzymes such as glutamate dehydrogenase, facilitating the conversion of glutamate to α-ketoglutarate and vice versa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-ketoglutarate: A key intermediate in the TCA cycle, similar in structure but with different functional groups.
Glutaric acid: The parent compound of ammonium hydrogen glutarate, with two carboxylic acid groups.
Ammonium glutarate: A related compound where both carboxylic acid groups are neutralized by ammonium ions.
Uniqueness
This compound is unique due to its specific role in biochemical pathways and its ability to participate in various chemical reactions. Its dual functionality as both an ammonium salt and a glutarate derivative makes it versatile in research and industrial applications.
Eigenschaften
CAS-Nummer |
29750-34-3 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
azanium;5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H8O4.H3N/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);1H3 |
InChI-Schlüssel |
GKGYMXPRDRXIIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline](/img/structure/B13326640.png)
![2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13326644.png)
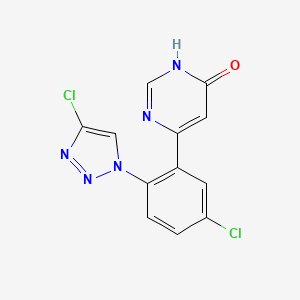


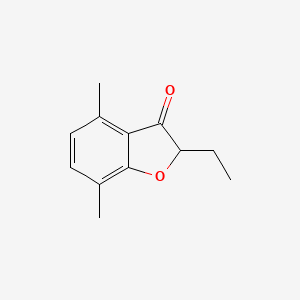
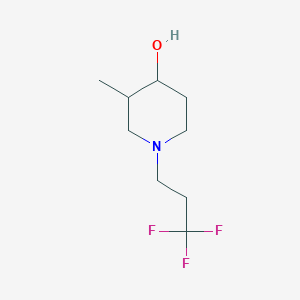

![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)
